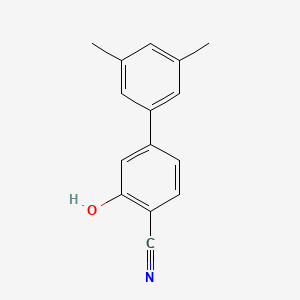
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95%
Overview
Description
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% (3-C5DMPP) is a synthetic compound with a broad range of applications in scientific research. It is a white crystalline solid with a melting point of 108°C and a boiling point of 256°C. 3-C5DMPP is a widely used reagent in organic synthesis and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. In addition, 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% is used in a variety of biochemical and physiological studies.
Mechanism of Action
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% acts as a catalyst in various biochemical and physiological processes. It is believed to act as a chelator, binding to metals such as iron and copper, and to act as an antioxidant, scavenging free radicals. It is also believed to act as an inhibitor of enzymes involved in the synthesis of lipids, proteins, and nucleic acids.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of enzymes involved in the synthesis of lipids, proteins, and nucleic acids. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% has been found to have neuroprotective effects, as well as to improve cognitive function.
Advantages and Limitations for Lab Experiments
The use of 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. In addition, it is a relatively safe compound, with minimal toxicity and no significant environmental impact. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and it can be difficult to obtain a high purity of the compound. In addition, it can be difficult to control the reaction rate and yield when using 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95%.
Future Directions
There are a number of potential future directions for research on 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95%. One potential area of research is to further investigate its anti-inflammatory and anti-cancer properties. Another potential area of research is to investigate its potential to act as a chelator and to bind to metals such as iron and copper. Additionally, further research could be done to explore the potential of 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% to act as an antioxidant and to scavenge free radicals. Finally, further research could be done to investigate the potential of 3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% to improve cognitive function and to act as a neuroprotectant.
Synthesis Methods
3-Cyano-5-(2,4-dimethylphenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 2,4-dimethylphenol with potassium cyanide in an aqueous solution of sodium hydroxide. This reaction produces 3-cyano-5-(2,4-dimethylphenyl)phenol. The second step involves the purification of the compound, which can be achieved by crystallization from an ethanol-water solution. The third step involves the recrystallization of the compound from an ethanol-water solution to achieve a purity of 95%.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-4-15(11(2)5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWYJRXVWLUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684659 | |
| Record name | 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261998-33-7 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′,4′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















